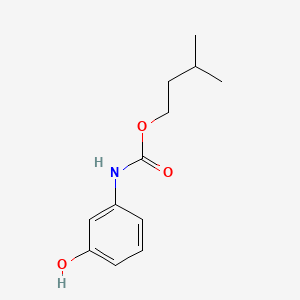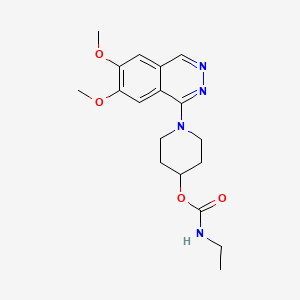
Cerebrocrast
Overview
Description
Cerebrocrast, also known as IOS-1.1212, is a 1,4-dihydropyridine derivative. It has a high affinity for the membrane lipid bilayer, allowing it to easily penetrate the blood-brain barrier and incorporate into plasma and organelle membranes, including those of mitochondria . This compound is known for its neuroprotective and cognitive-enhancing properties .
Preparation Methods
Cerebrocrast is synthesized through a series of chemical reactions involving 1,4-dihydropyridine derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced in research laboratories for scientific studies .
Chemical Reactions Analysis
Cerebrocrast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details about the reagents and conditions are not widely available.
Substitution: This compound can participate in substitution reactions, where certain functional groups are replaced by others.
Scientific Research Applications
Cerebrocrast has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to protect neurons from damage and enhance cognitive functions.
Diabetes Research: This compound has anti-inflammatory and hypoglycemic activities, making it useful in the study of diabetes.
Stroke Protection: The compound has been investigated for its ability to protect against ischemic stroke by normalizing cerebral blood flow and reducing infarction size.
Cardiovascular Research: This compound has been studied for its effects on blood glucose and insulin levels, particularly in the context of diabetes-induced cardiovascular complications.
Mechanism of Action
Cerebrocrast exerts its effects through several mechanisms:
Voltage-Gated Calcium Channel Blocker: It blocks voltage-gated calcium channels, which play a crucial role in neuronal signaling and cardiovascular functions.
Membrane Affinity: This compound has a high affinity for membrane lipid bilayers, allowing it to integrate into cell membranes and affect cellular processes.
Anti-Inflammatory Properties: The compound reduces inflammation by modulating the production of cytokines and other inflammatory mediators.
Hypoglycemic Effects: This compound enhances glucose uptake and insulin sensitivity, making it beneficial for managing diabetes.
Comparison with Similar Compounds
Cerebrocrast is part of the 1,4-dihydropyridine family, which includes other compounds such as:
Glutapyrone: Known for its neuroprotective properties and ability to influence mitochondrial function.
Tauropyrone: Exhibits dual action by affecting both neuroinflammation and cardioprotection.
This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and hypoglycemic effects, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
118790-71-9 |
|---|---|
Molecular Formula |
C26H35F2NO7 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3 |
InChI Key |
ASCWBYZMMHUZMQ-UHFFFAOYSA-N |
SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
118790-71-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine cerebrocrast IOS 11212 IOS-1.1212 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1668319.png)



![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)

![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)
![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)


![2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668336.png)



